(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate
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Overview
Description
The compound (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic molecule with multiple hydroxyl and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and the introduction of sulfonate groups. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of sulfonate groups to thiol groups.
Substitution: Replacement of hydroxyl or sulfonate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its sulfonate groups can interact with biological molecules, making it a candidate for drug development or biochemical research.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or treatments.
Industry
In industry, this compound can be used in the production of specialty chemicals, such as surfactants or catalysts. Its multiple functional groups and stereochemistry provide versatility in various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate groups can form ionic bonds with positively charged amino acid residues, while the hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(amino)oxan-3-yl]oxy]-4-hydroxy-3-(hydroxy)-3,4-dihydro-2H-pyran-6-carboxylate
- (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(hydroxy)-3,4-dihydro-2H-pyran-6-carboxylate
Uniqueness
The uniqueness of (2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate lies in its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C12H18NO16S2- |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO16S2/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25)/p-1/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1 |
InChI Key |
GSYQGRODWXMUOO-GYBHJADLSA-M |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O)CO)C(=O)[O-] |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)O)CO)C(=O)[O-] |
Origin of Product |
United States |
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